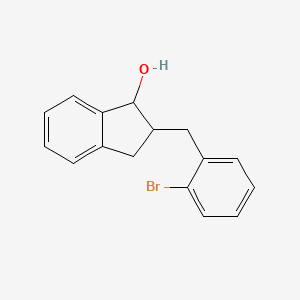
2-(2-Bromophenyl)-indan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-indan-1-ol, also known as 2-Bromo-1-indanol, is a synthetic organic compound belonging to the class of brominated indanols. It is a colourless solid that is used in various scientific and medical applications. It is a versatile compound that can be used in various reactions, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. The compound has been studied extensively in the laboratory, and its physiological and biochemical effects are well-known.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)-indan-1-ol has a wide range of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates. In addition, it is used as a starting material in the synthesis of other organic compounds, such as alkyl halides, alcohols, and amines. It is also used in the synthesis of various dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)-indan-1-ol is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. In addition, it is believed to act as a pro-oxidant, which means it can induce oxidative stress in cells. This can lead to cell death and the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-(2-Bromophenyl)-indan-1-ol has a number of biochemical and physiological effects. It is known to inhibit the activity of various enzymes, including cytochrome P450 enzymes. In addition, it can induce oxidative stress in cells, leading to cell death and the formation of reactive oxygen species. It has also been shown to have anti-inflammatory and anti-cancer effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Bromophenyl)-indan-1-ol in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is a versatile compound that can be used in a variety of reactions. However, it is important to note that it is toxic and should be handled with care. It should also be used in well-ventilated areas, as it can produce toxic fumes.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(2-Bromophenyl)-indan-1-ol. One potential direction is the use of the compound as a starting material for the synthesis of other organic compounds, such as alkyl halides, alcohols, and amines. In addition, it could be used in the synthesis of various polymers, such as polyurethanes, polyesters, and polycarbonates. Finally, it could be used in the development of new drugs or pesticides.
Métodos De Síntesis
2-(2-Bromophenyl)-indan-1-ol can be synthesized using a number of methods. The most common method is the reaction of 2-bromobenzaldehyde with 1-indanone in the presence of a base. This reaction is typically carried out in an aqueous solution of sodium hydroxide or potassium hydroxide. The reaction is exothermic and produces a colourless solid. Other methods of synthesis include the reaction of 2-bromobenzaldehyde with indanone in the presence of an acid catalyst, and the reaction of 2-bromobenzaldehyde with indanone in the presence of a Lewis acid.
Propiedades
IUPAC Name |
2-[(2-bromophenyl)methyl]-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,13,16,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXHJOZWPYIAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-indan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)




